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Introduction
RK-287107 is a potent and selective small-molecule inhibitor of Tankyrase-1 and Tankyrase-2.

[1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of

enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[4][5]

[6] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt/β-catenin

pathway, often due to mutations in the Adenomatous Polyposis Coli (APC) gene, is a key driver

of tumorigenesis.[4][5][6] RK-287107 exerts its anti-tumor effects by inhibiting tankyrase-

mediated PARsylation of Axin, a key component of the β-catenin destruction complex.[4][5]

This leads to the stabilization of Axin, subsequent degradation of β-catenin, and

downregulation of Wnt target genes such as MYC and AXIN2.[4][5][7] Preclinical studies have

demonstrated that oral administration of RK-287107 can suppress tumor growth in mouse

xenograft models of colorectal cancer.[4][7][8][9]

These application notes provide detailed protocols for the oral administration of RK-287107 in

mice, establishment of colorectal cancer xenograft models, and methods for pharmacodynamic

and pharmacokinetic analyses.
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Target IC50 (nM)

Tankyrase-1 14.3

Tankyrase-2 10.6

Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

Table 2: In Vivo Efficacy of Orally Administered RK-
287107 in COLO-320DM Xenograft Model

Treatment
Group

Dosage
Administration
Route

Dosing
Schedule

Tumor Growth
Inhibition (%)

Vehicle Control - Oral Gavage Twice Daily -

RK-287107 300 mg/kg Oral Gavage Twice Daily 51.9

Data adapted from Mizutani et al., 2018.[10]

Table 3: Pharmacokinetic Parameters of RK-287107 in
Mice

Administrat
ion Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Bioavailabil
ity (%)

Intraperitonea

l
150 ~1500 ~0.5 Not Reported -

Oral 300 ~2000 ~2 Not Reported ~60

Pharmacokinetic profiles indicate higher plasma concentrations after oral administration

compared to intraperitoneal administration under the specified dosage conditions.[4][10]

Bioavailability is approximately 60%.[10]
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Wnt/β-catenin signaling and the mechanism of RK-287107.
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Caption: Wnt/β-catenin signaling and the mechanism of RK-287107.
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Experimental workflow for in vivo evaluation of RK-287107.
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Caption: Experimental workflow for in vivo evaluation of RK-287107.
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Experimental Protocols
Protocol 1: Preparation and Oral Administration of RK-
287107
This protocol details the preparation of RK-287107 for oral gavage in mice.

Materials:

RK-287107 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Pipettes and sterile tips

Vortex mixer

Animal weighing scale

Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

1 mL syringes

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

In a sterile tube, add 100 µL of DMSO.

Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Add 450 µL of saline to bring the total volume to 1 mL.

Vortex the solution until it is clear.

RK-287107 Formulation:

Prepare a stock solution of RK-287107 in DMSO (e.g., 20.8 mg/mL).

To prepare the dosing solution, add 100 µL of the RK-287107 DMSO stock to 400 µL of

PEG300 and mix well.

Add 50 µL of Tween-80 and mix thoroughly.

Add 450 µL of saline to reach the final volume of 1 mL. This will yield a concentration of 2.08

mg/mL. Adjust the initial stock concentration as needed to achieve the desired final dosing

concentration.

Oral Gavage Procedure:

Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight).

Gently restrain the mouse by the scruff of the neck to immobilize its head.

Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure

proper insertion depth.

Insert the gavage needle into the diastema (the gap between the incisors and molars) and

advance it gently along the roof of the mouth towards the esophagus.

The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-

insert.

Slowly administer the prepared RK-287107 formulation or vehicle control.

Withdraw the needle gently and return the mouse to its cage.

Monitor the animal for any signs of distress immediately after the procedure and at regular

intervals.
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Protocol 2: Colorectal Cancer Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model

using a cell line such as COLO-320DM.

Materials:

Colorectal cancer cell line (e.g., COLO-320DM)

Cell culture medium and supplements

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (optional)

6- to 8-week-old immunodeficient mice (e.g., NOD-SCID)

1 mL syringes with 27-gauge needles

Calipers for tumor measurement

Procedure:

Culture COLO-320DM cells according to standard protocols.

Harvest cells at 80-90% confluency using Trypsin-EDTA.

Wash the cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel

at a concentration of 5 x 107 cells/mL.

Anesthetize the mouse using an approved method.

Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each

mouse.

Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
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Measure tumor volume regularly (e.g., twice a week) using calipers with the formula: Volume

= (Length x Width2) / 2.

When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into

treatment and control groups.

Begin treatment as described in Protocol 1.

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 3: Pharmacodynamic Analysis
A. Western Blotting for Tankyrase, Axin, and MYC

Excise tumors and snap-freeze in liquid nitrogen.

Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine the protein concentration using a BCA assay.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against Tankyrase, Axin1/2, Axin2, MYC,

and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

B. Immunohistochemistry for β-catenin

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

Cut 4-5 µm sections and mount them on positively charged slides.

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

Block endogenous peroxidase activity with 3% hydrogen peroxide.

Block non-specific binding with a blocking serum.

Incubate the sections with a primary antibody against β-catenin overnight at 4°C.

Wash the sections and apply a biotinylated secondary antibody, followed by an avidin-biotin-

peroxidase complex.

Develop the signal with a DAB substrate and counterstain with hematoxylin.

Dehydrate the sections, clear in xylene, and mount with a coverslip.

Analyze the slides under a microscope to assess β-catenin localization and expression.

Protocol 4: Pharmacokinetic Analysis
This protocol provides a general framework for assessing the pharmacokinetic properties of

RK-287107 in mice.

Procedure:

Administer a single oral dose of RK-287107 to a cohort of mice.

Collect blood samples (approximately 20-30 µL) at various time points (e.g., 0, 0.25, 0.5, 1,

2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.

Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.

Extract RK-287107 from the plasma samples using a suitable organic solvent (e.g., protein

precipitation with acetonitrile).

Analyze the concentration of RK-287107 in the samples using a validated LC-MS/MS (Liquid

Chromatography with tandem mass spectrometry) method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using

appropriate software (e.g., WinNonlin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15588127#rk-287107-oral-administration-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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